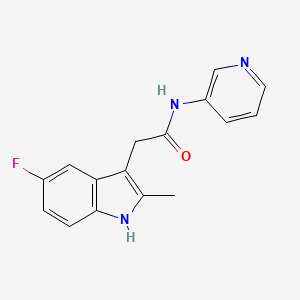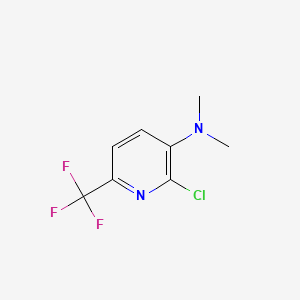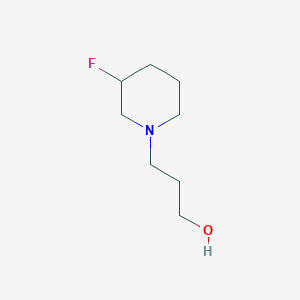
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, a methyl group at the 2-position, and an acetamide linkage connecting the indole ring to a pyridine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Acetamide Formation: The acetamide linkage can be formed by reacting the indole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride.
Pyridine Coupling: The final step involves coupling the acetamide derivative with a pyridine ring, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is studied.
Comparación Con Compuestos Similares
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
2-(5-fluoro-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide: This compound lacks the methyl group at the 2-position of the indole ring.
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide: This compound has a chlorine atom instead of a fluorine atom at the 5-position of the indole ring.
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide: This compound has the pyridine ring attached at the 2-position instead of the 3-position.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H14FN3O |
|---|---|
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C16H14FN3O/c1-10-13(14-7-11(17)4-5-15(14)19-10)8-16(21)20-12-3-2-6-18-9-12/h2-7,9,19H,8H2,1H3,(H,20,21) |
Clave InChI |
GGOUSPODDKEQJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453813.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpentanamide](/img/structure/B12453817.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453824.png)
![3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453830.png)
![N-(3,4-dichlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12453841.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)
![2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12453855.png)

![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)

![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)
![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)

![Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)
